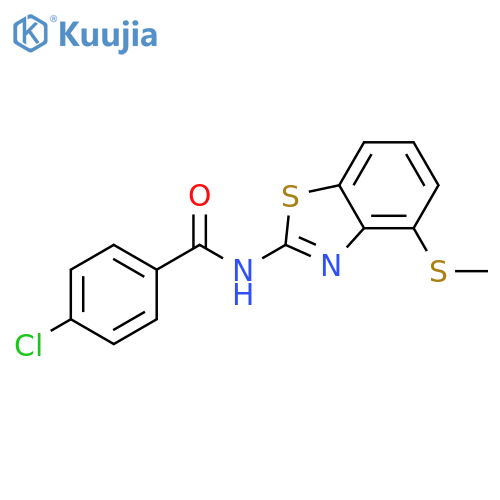

Cas no 922702-37-2 (4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)

922702-37-2 structure

商品名:4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide

CAS番号:922702-37-2

MF:C15H11ClN2OS2

メガワット:334.843639612198

CID:5496850

4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide

- 4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide

-

- インチ: 1S/C15H11ClN2OS2/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)

- InChIKey: FYZSBJNGQGZFIK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=C(SC)C=CC=C2S1)(=O)C1=CC=C(Cl)C=C1

4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2730-0164-2μmol |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-5μmol |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-10μmol |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-10mg |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-40mg |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-20μmol |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-100mg |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-2mg |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-3mg |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2730-0164-1mg |

4-chloro-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |

922702-37-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

922702-37-2 (4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬